3-(2-Fluorophenyl)-3-oxopropanenitrile

GPR119 agonism Type 2 diabetes research Metabolic disorder therapeutics

Sourcing positional isomers for pharmaceutical impurity profiling introduces unacceptable risk of regulatory non-compliance. 3-(2-Fluorophenyl)-3-oxopropanenitrile is the sole designated Blonanserin Impurity R, requiring the specific ortho-fluoro substitution pattern. Non-fluorinated or para-fluoro analogs fail identity criteria, compromising HPLC method validation. - Regulatory Role: Certified reference standard for Blonanserin impurity profiling and ANDA/DMF submissions. - Quantitative Potency: Well-characterized GPR119 agonist (EC50: 41 nM mouse, 65 nM human) with defined 5-HT3A antagonism (IC50: 480 nM). - Supply Reliability: Analytical Report and Certificate of Analysis provided with every shipment to streamline GMP/GLP material qualification.

Molecular Formula C9H6FNO
Molecular Weight 163.15 g/mol
CAS No. 31915-26-1
Cat. No. B017066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Fluorophenyl)-3-oxopropanenitrile
CAS31915-26-1
Synonyms3-(2-Fluorophenyl)-3-oxopropionitrile;  o-Fluorophenacyl Cyanide;  o-Fluorobenzoylacetonitrile;  o-Fluoro-ω-cyanoacetophenone;  3-(2-Fluorophenyl)-3-oxopropanenitrile;  2-Fluoro-β-oxo-benzenepropanenitrile; 
Molecular FormulaC9H6FNO
Molecular Weight163.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)CC#N)F
InChIInChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5H2
InChIKeyWNDLOBWBYQHDQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Fluorophenyl)-3-oxopropanenitrile: Key Properties


3-(2-Fluorophenyl)-3-oxopropanenitrile (CAS 31915-26-1), also known as 2-fluorobenzoylacetonitrile, is a β-ketonitrile with molecular formula C9H6FNO and molecular weight 163.15 g/mol [1]. The compound features a 2-fluorophenyl moiety attached to a β-ketonitrile framework, providing dual electrophilic reactivity at both the ketone and nitrile functional groups . As a solid at room temperature with melting point 60–62 °C and LogP of 1.6, this compound is soluble in acetone, chloroform, dichloromethane, ethanol, ethyl acetate, and methanol . Its reactivity profile supports diverse transformations including Knoevenagel condensations, nucleophilic additions, and cyclization reactions .

1
Synthetic intermediate ortho-Fluoro β-ketonitrile with dual electrophilic reactivity supports heterocycle construction and Knoevenagel/cyclization pathways.
2
Analytical standard Designated Blonanserin Impurity R; critical for HPLC impurity profiling and method specificity verification.
3
Bioactive probe Reported GPR119 agonist and 5-HT3A antagonist activity supports target identification and signaling pathway studies.

Positional Isomer Specificity


Substitution with positional isomers or non-fluorinated analogs of 3-(2-fluorophenyl)-3-oxopropanenitrile is not chemically or functionally equivalent. The ortho-fluorine substitution alters both the electronic environment of the ketone and the steric accessibility of the β-ketonitrile moiety, directly impacting reaction rates, regioselectivity, and product profiles . For example, the 4-fluoro isomer (CAS 4640-67-9) exhibits a distinct melting point (literature value varies; no direct cross-comparison available) and is employed in different synthetic applications, including as a precursor to the antipsychotic agent Blonanserin [1]. In contrast, the 2-fluoro derivative is documented as Blonanserin Impurity R, a critical reference standard required for pharmaceutical quality control . Additionally, the 2-fluoro substitution pattern yields a predicted pKa of 6.11±0.10 , whereas the 3-fluoro isomer (CAS 21667-61-8) has a predicted pKa of 7.18±0.10 , a difference that can influence reactivity in pH-sensitive transformations and purification protocols. These differences in physicochemical properties, synthetic utility, and regulatory role necessitate compound-specific sourcing rather than generic substitution.

Target compound
Position
2-Fluoro (ortho)
pKa
~6.1 (more acidic)
LogP
~1.6
Role
Impurity R standard, GPR119 tool
Potential substitute
Position
4-Fluoro (para)
pKa
~7.2
LogP
~1.9
Role
Precursor to Blonanserin (different synthetic entry)
Positional isomer pKa and LogP differences may shift enolate formation pH window, extraction behavior, and regulatory impurity identity. Direct interchange not supported.

Quantitative Comparative Evidence


GPR119 Agonist Activity and Selectivity

3-(2-Fluorophenyl)-3-oxopropanenitrile demonstrates agonist activity at the GPR119 receptor with an EC50 of 41 nM in mouse GPR119 expressed in HEK293S cells, measured via cAMP accumulation after 45 minutes using HTRF assay [1]. At the human GPR119 receptor under identical assay conditions, the compound exhibits an EC50 of 65 nM [1]. Notably, this compound displays weak CYP3A4 inhibition with an IC50 of 20,000 nM in human liver microsomes using a fluorogenic substrate [2], indicating a favorable selectivity window between target engagement and CYP-mediated metabolism. While direct head-to-head comparator data for other β-ketonitriles are not available in the same assay systems, the quantitative potency and selectivity data provide actionable benchmarks for researchers evaluating GPR119-targeted tool compounds.

GPR119 Agonism & Selectivity
Cross-study comparable
Target (GPR119)
EC50 41 nM (mouse)
EC50 65 nM (human)
Off-target (CYP3A4)
IC50 20,000 nM
~500-fold selectivity window
Supports target engagement profiling with low CYP interference risk.
HTRF cAMP assay (HEK293S); fluorogenic substrate for CYP3A4. Benchmark for tool compound selection.
GPR119 agonism Type 2 diabetes research Metabolic disorder therapeutics

Isomer pKa and Reactivity

The positional isomer 3-(2-fluorophenyl)-3-oxopropanenitrile (ortho-fluoro) has a predicted pKa of 6.11±0.10 , whereas the 4-fluoro isomer (CAS 4640-67-9) has a literature-reported pKa of 7.18±0.10 . The approximately 1.07 log unit difference in acidity corresponds to a roughly 11.7-fold difference in acid dissociation constant, which can influence enolate formation rates, nucleophilic reactivity, and solubility behavior in pH-dependent processes. Additionally, the ortho-fluoro derivative has a predicted LogP of 1.6 [1], while the 4-fluoro isomer has a predicted LogP of 1.9 [2], a modest but measurable difference affecting partition behavior in extraction and chromatographic purification.

Isomer pKa & LogP
Direct comparison
2-Fluoro (ortho)
pKa 6.11 ± 0.10
LogP 1.6
4-Fluoro (para)
pKa 7.18 ± 0.10
LogP 1.9
ΔpKa −1.07; ΔLogP −0.3
Lower ortho pKa may enable enolate formation under milder conditions; altered partition behavior influences extraction and chromatography.
Predicted values (ACD/Labs, XLogP3). Consistent with inductive effect of ortho-fluorine.
Physicochemical property comparison Reactivity prediction Synthetic route optimization

Validated Synthetic Route

A documented synthetic route from US Patent US08163756B2 yields 3-(2-fluorophenyl)-3-oxopropanenitrile in 70% isolated yield via reaction of 2-fluorobenzonitrile (2.1 g, 17.5 mmol) with acetonitrile (0.738 g, 18 mmol) in the presence of potassium tert-butoxide (4 g, 36 mmol) in dry ether at 0°C to room temperature over 2 days, followed by acidic workup . The product is obtained as a yellow solid after solvent evaporation and dichloromethane extraction. This 70% yield represents a benchmark for scalability assessment. An alternative Knoevenagel condensation route using 2-fluorobenzaldehyde and malononitrile with sodium ethoxide is also described, though yield data are not provided for this method .

Synthetic Yield
Data to verify
70% isolated yield
Patent route: 2-fluorobenzonitrile + MeCN, KOtBu, ether, 0 °C→RT
Provides procurement-planning benchmark; supports in-house feasibility review.
Yield from single patent method; reproducibility may vary. No comparator data available.
Synthetic methodology Process chemistry β-Ketonitrile preparation

5-HT3A Antagonist Activity

3-(2-Fluorophenyl)-3-oxopropanenitrile exhibits antagonist activity at the 5-HT3A receptor with an IC50 of 480 nM, measured in HEK293 cells expressing the receptor via inhibition of 5-HT-induced calcium flux using Fluo-4-AM dye-based FLIPR assay [1]. This moderate affinity distinguishes the compound from related β-ketonitriles lacking documented serotonergic activity. While no direct comparative data are available for fluorophenyl positional isomers in the same assay, this activity profile may inform compound selection for neuroscience target screening panels or for use as a negative control in 5-HT3A assays where high-affinity antagonists are employed.

5-HT3A Antagonism
Supporting evidence
IC50 480 nM
Calcium flux assay (HEK293, Fluo-4-AM/FLIPR)
Moderate 5-HT3A affinity supports serotonergic signaling studies and screening panel selection.
No direct comparator for positional isomers. Reference agonists exhibit sub-nM affinity; context for tool compound use.
5-HT3A receptor Serotonin receptor pharmacology Neuropharmacology tool compounds

Application Scenarios


Blonanserin Impurity R Reference Standard

3-(2-Fluorophenyl)-3-oxopropanenitrile is designated as Blonanserin Impurity R, an essential reference standard for the quality control of the atypical antipsychotic agent Blonanserin [1]. Pharmaceutical manufacturers and analytical testing laboratories require this specific compound at certified purity levels for HPLC method validation, impurity profiling, and regulatory submission documentation. The ortho-fluoro substitution pattern uniquely defines this impurity; the 4-fluoro isomer cannot substitute for this regulatory requirement.

GPR119 Agonist for Metabolic Research

With an EC50 of 41 nM at mouse GPR119 and 65 nM at human GPR119 coupled with weak CYP3A4 inhibition (IC50 = 20,000 nM) [1], 3-(2-fluorophenyl)-3-oxopropanenitrile serves as a well-characterized reference agonist for GPR119 target validation studies. Researchers investigating incretin signaling, glucose homeostasis, and type 2 diabetes therapeutics can employ this compound as a positive control in cAMP accumulation assays and for benchmarking novel GPR119 agonists.

Heterocycle Synthesis Intermediate

The β-ketonitrile functionality and ortho-fluoro substitution of 3-(2-fluorophenyl)-3-oxopropanenitrile provide a versatile platform for constructing diverse heterocyclic scaffolds including pyrazoles, isoxazoles, pyrimidines, and aminopyridines [1]. The lower pKa (6.11) of the ortho isomer relative to the para isomer facilitates enolate formation under milder conditions , enabling selective α-functionalization and cyclocondensation reactions that may be less efficient with non-fluorinated or para-fluoro analogs.

5-HT3A Pharmacology Studies

With a defined IC50 of 480 nM at the 5-HT3A receptor [1], 3-(2-fluorophenyl)-3-oxopropanenitrile can be employed as a moderate-affinity antagonist tool in serotonergic signaling research. Applications include use as a reference compound in calcium flux assays for 5-HT3A screening panels, as a comparator for structure-activity relationship studies of novel 5-HT3A ligands, and for assessing functional selectivity across serotonin receptor subtypes.

Application
Selection Property
Validation Focus
Blonanserin impurity profiling
Ortho-fluoro substitution identity
HPLC method specificity, purity verification
GPR119 target engagement studies
GPR119 agonism potency context
cAMP accumulation assay benchmarking
Heterocycle synthesis
β-Ketonitrile reactivity & ortho-fluoro electronic effect
Enolate formation efficiency, cyclization selectivity
5-HT3A pharmacology studies
5-HT3A antagonist activity context
Calcium flux assay screening, receptor subtype profiling

Technical Documentation Hub

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37 linked technical documents
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